molecular formula C21H16N2O4S B2631956 4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 922106-46-5

4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2631956
CAS No.: 922106-46-5
M. Wt: 392.43
InChI Key: QIHMGBDINYJJQW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS: 536731-43-8) is a benzamide derivative featuring a thiazole ring substituted with a 5-methoxybenzofuran moiety at position 4 and an acetyl group at position 4 of the benzamide scaffold (Figure 1). Its molecular formula is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.41 g/mol .

Properties

IUPAC Name

4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-12(24)13-3-5-14(6-4-13)20(25)23-21-22-17(11-28-21)19-10-15-9-16(26-2)7-8-18(15)27-19/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHMGBDINYJJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, as promising anticancer agents. The presence of the benzofuran moiety enhances the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The thiazole ring is known to interact with multiple biological targets, potentially leading to cell cycle arrest and apoptosis induction .
  • Case Studies : Research has demonstrated that thiazole-bearing compounds exhibit selective toxicity against human glioblastoma U251 cells and melanoma WM793 cells. The structure–activity relationship (SAR) studies indicate that modifications on the benzofuran and thiazole rings can significantly enhance anticancer activity .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored in several studies:

  • Efficacy : In animal models, compounds with similar structures have shown significant anticonvulsant activity. For example, thiazole derivatives have been tested for their effectiveness against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. Some derivatives demonstrated median effective doses lower than standard anticonvulsants like ethosuximide .
  • SAR Insights : The presence of electron-withdrawing groups on the phenyl ring connected to the thiazole contributes to enhanced activity. Compounds with para-substituted halogens exhibited improved protection against seizures .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated:

  • Broad-Spectrum Activity : Thiazole derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the methoxy group in the benzofuran structure appears to enhance this activity .
  • Research Findings : In vitro studies indicated that certain thiazole-linked compounds possess potent antibacterial effects comparable to standard antibiotics like norfloxacin. The SAR analysis revealed that substituents on the aromatic rings play a crucial role in determining antimicrobial efficacy .

Summary Table of Applications

ApplicationMechanism/ActivityNotable Findings
AnticancerInduces apoptosis; modulates signaling pathwaysEffective against glioblastoma and melanoma cells
AnticonvulsantReduces seizure activity in animal modelsLower effective doses than standard medications
AntimicrobialExhibits antibacterial and antifungal propertiesComparable efficacy to established antibiotics

Mechanism of Action

The mechanism of action of 4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzof

Biological Activity

4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N2O2S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure includes a thiazole moiety, which is known for contributing to various biological activities.

Antitumor Activity

Research indicates that compounds containing thiazole and benzofuran derivatives often exhibit significant antitumor properties. For instance, studies have shown that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1A431 (human epidermoid carcinoma)1.98 ± 1.22Apoptosis induction via Bcl-2 inhibition
Compound 2U251 (human glioblastoma)<10Cell cycle arrest and apoptosis
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. The presence of the methoxy group in the benzofuran ring may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole derivatives, compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Aldosterone Synthase Inhibition

Another notable activity is the inhibition of aldosterone synthase. This enzymatic inhibition is crucial for developing treatments for conditions such as hypertension and heart failure. The compound's structural components suggest it may effectively inhibit this enzyme, similar to other thiazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR analysis:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.
  • Benzofuran Moiety : The methoxy group at position 5 enhances lipophilicity and biological interactions.
  • Acetamide Group : Influences solubility and biological availability.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy substituents (e.g., in the target compound and 4-methoxy-N-[4-(4-methylphenyl)-thiazol-2-yl]benzamide ) enhance solubility and may improve binding to hydrophobic enzyme pockets.
  • Bulky substituents (e.g., 4-methylphenyl in ) correlate with higher biological activity (129.23%).
  • Amide vs.

Functional Comparisons

  • Enzyme Inhibition: The nitazoxanide derivative’s amide anion directly inhibits PFOR enzymes , while COX/LOX inhibitors like compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-thiazol-2-yl]acetamide) show non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM) . The target compound’s acetyl group may similarly modulate enzyme activity.
  • Anti-inflammatory Potential: Thiazole derivatives with methoxyphenyl groups (e.g., ) demonstrate anti-inflammatory effects in vivo, suggesting the target compound could share this activity.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide?

Answer:
The compound is typically synthesized via a two-step protocol:

Amide bond formation : Reacting a substituted thiazol-2-amine with a benzoyl chloride derivative in pyridine or dioxane. For example, 5-methoxy-1-benzofuran-2-yl-thiazol-2-amine is treated with 4-acetylbenzoyl chloride under reflux, with triethylamine as a base .

Purification : The crude product is purified via recrystallization (e.g., using methanol) or column chromatography. TLC monitors reaction completion .
Key considerations: Solvent choice impacts reaction efficiency, and inert atmospheres may prevent oxidation of sensitive moieties.

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm proton environments and carbon frameworks. For instance, acetyl protons (~2.6 ppm) and benzofuran methoxy groups (~3.8 ppm) are diagnostic .
  • X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯N dimers) and π-π stacking interactions critical for stability .
  • Mass spectrometry : High-resolution MS verifies molecular weight (±1 ppm error) .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity by enhancing energy transfer to reactive sites .
  • Catalytic systems : Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate amide coupling.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions like thiazole ring oxidation .
    Data contradiction: While microwave methods improve efficiency, they may destabilize thermally sensitive substituents (e.g., methoxy groups), requiring temperature modulation .

Advanced: How do computational methods (DFT, MD) elucidate its interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps) to assess reactivity with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic pathogens .
  • Molecular Dynamics (MD) : Simulates binding stability in protein pockets (e.g., kinase domains). For example, the acetyl group forms hydrogen bonds with catalytic lysine residues, while the benzofuran moiety engages in hydrophobic interactions .
    Experimental validation: Correlate computational results with enzymatic inhibition assays (IC50_{50}) and crystallographic data .

Advanced: How can structural modifications enhance its bioactivity against drug-resistant pathogens?

Answer:

  • Substituent tuning : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
  • Heterocycle replacement : Substitute benzofuran with benzothiazole to improve solubility and membrane permeability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
    Methodological validation: Use MIC (Minimum Inhibitory Concentration) assays against resistant bacterial strains and ADMET profiling .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

  • HPLC-MS/MS : Reverse-phase C18 columns with ESI+ ionization achieve detection limits of 0.1 ng/mL in plasma. Mobile phase: acetonitrile/0.1% formic acid .
  • UV-Vis spectroscopy : Quantification at λ~270 nm (benzamide absorption band) with a linear range of 1–100 µg/mL .
    Sample prep: Solid-phase extraction (C18 cartridges) removes interfering biomolecules .

Advanced: How do crystallographic studies inform polymorphism risks during formulation?

Answer:

  • Polymorph screening : Use solvents of varying polarity (ethanol, acetone) to crystallize different forms. Single-crystal XRD identifies lattice parameters (e.g., orthorhombic vs. monoclinic) .
  • Stability testing : Monitor phase transitions via DSC (Differential Scanning Calorimetry). For instance, Form I (mp 218°C) may convert to Form II (mp 225°C) under humidity, altering dissolution rates .
    Mitigation: Additives like PVP inhibit recrystallization in aqueous formulations .

Basic: What safety precautions are critical during handling?

Answer:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential pyridine or chloroacetyl chloride emissions .
  • Waste disposal : Neutralize acidic/byproduct streams with 10% NaHCO3_3 before disposal .

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